S6Rgj8D6BQ

Catalog No.
S13262207
CAS No.
122423-32-9
M.F
C15H22N4O
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S6Rgj8D6BQ

CAS Number

122423-32-9

Product Name

S6Rgj8D6BQ

IUPAC Name

2-[2-(4-methyl-1,4-diazepan-1-yl)benzimidazol-1-yl]ethanol

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C15H22N4O/c1-17-7-4-8-18(10-9-17)15-16-13-5-2-3-6-14(13)19(15)11-12-20/h2-3,5-6,20H,4,7-12H2,1H3

InChI Key

CEKHHTUJXZICRR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCO

The compound identified as S6Rgj8D6BQ corresponds to 2,4-Thiophenedisulfonamide, 5-methyl-, which is a heterocyclic organic compound with the molecular formula C5H8N2O4S3C_5H_8N_2O_4S_3. This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring that is substituted with sulfonamide groups at the 2 and 4 positions, and a methyl group at the 5 position. The compound has notable chemical properties due to its unique structure, which includes three sulfur atoms, contributing to its reactivity and potential biological activity.

Typical for sulfonamides and thiophene derivatives. Common types of reactions include:

  • Nucleophilic substitution: The sulfonamide groups can undergo nucleophilic attack by strong nucleophiles.
  • Electrophilic aromatic substitution: The thiophene ring can be functionalized through electrophilic substitution reactions.
  • Reduction reactions: The sulfonamide groups can be reduced under specific conditions to yield amines.

These reactions illustrate the compound's versatility in organic synthesis and its potential utility in creating more complex molecules

Research indicates that thiophene derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, 2,4-Thiophenedisulfonamide, 5-methyl- has shown promise in inhibiting certain enzymes and pathways related to cancer cell proliferation. Its mechanism of action may involve the modulation of protein interactions critical for cellular signaling .

The synthesis of 2,4-Thiophenedisulfonamide, 5-methyl- can be achieved through several methods:

  • Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
  • Sulfonation Reactions: The introduction of sulfonyl groups can be performed using chlorosulfonic acid or sulfur trioxide.
  • Methylation Reactions: Methyl groups can be introduced via methyl iodide in the presence of a base.

These methods highlight the compound's synthetic accessibility for further research and application.

2,4-Thiophenedisulfonamide, 5-methyl- finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemistry: Its properties may be utilized in developing agrochemicals that target pests or diseases affecting crops.
  • Material Science: The compound's unique chemical structure allows for potential use in synthesizing novel materials with specific electronic or optical properties .

Studies on the interactions of 2,4-Thiophenedisulfonamide, 5-methyl- with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in cancer pathways indicate that it may inhibit their activity, thereby affecting cell growth and survival.
  • Enzyme Inhibition Assays: The compound has been tested for its ability to inhibit enzymes such as carbonic anhydrase and certain kinases involved in tumor growth.

These studies are crucial for understanding how this compound might be utilized therapeutically .

Several compounds share structural similarities with 2,4-Thiophenedisulfonamide, 5-methyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
ThiophenesVariousKnown for diverse biological activities; core structure similar.
Benzothiazole DerivativesC7H5NSExhibits antimicrobial properties; similar heterocyclic structure.
SulfanilamideC6H8N2O2SA well-known sulfonamide antibiotic; shares sulfonamide functionality.
5-MethylthiopheneC6H6SSimple thiophene derivative; used in organic synthesis.

These compounds highlight the unique aspects of 2,4-Thiophenedisulfonamide, 5-methyl-, particularly its specific substitution pattern which may influence its biological activity and reactivity compared to other similar compounds .

The compound S6Rgj8D6BQ is formally named 5-methylthiophene-2,4-disulfonamide under IUPAC nomenclature rules. This designation reflects its core structure: a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) substituted with sulfonamide groups (-SO₂NH₂) at the 2 and 4 positions and a methyl group (-CH₃) at the 5 position.

Synonyms for this compound include:

  • 5-Methyl-2,4-thiophenedisulfonamide
  • 2,4-Thiophenedisulfonamide, 5-methyl-
  • 89181-71-5 (CAS Registry Number).

The systematic naming prioritizes numerical positioning of substituents to ensure unambiguous identification. The sulfonamide groups, critical to the compound’s reactivity, are explicitly enumerated, while the methyl group is assigned the lowest possible locant in accordance with IUPAC guidelines.

Molecular Architecture and Functional Group Analysis

The molecular formula of S6Rgj8D6BQ is C₅H₈N₂O₄S₃, with a molecular weight of 256.3 g/mol. Its structure comprises:

  • Thiophene ring: A planar, aromatic heterocycle contributing electron delocalization and stability.
  • Sulfonamide groups: Positioned at C2 and C4, these groups introduce polar character and hydrogen-bonding capabilities. Each sulfonamide consists of a sulfonyl (-SO₂-) bridge bonded to an amine (-NH₂).
  • Methyl group: A nonpolar substituent at C5 that sterically influences molecular packing and modulates electronic effects.

Key Functional Group Interactions:

  • Aromaticity: The thiophene ring’s conjugated π-system enables resonance stabilization, with contributions from sulfur’s lone pairs.
  • Hydrogen Bonding: Sulfonamide NH groups act as hydrogen donors, while sulfonyl oxygens serve as acceptors, facilitating intermolecular interactions.
  • Steric Effects: The methyl group at C5 introduces steric hindrance, potentially affecting rotational freedom of adjacent substituents.

The compound’s electronic profile is dominated by the electron-withdrawing sulfonamide groups, which reduce electron density on the thiophene ring and influence its reactivity toward electrophilic substitution.

Crystallographic Features and Conformational Dynamics

While experimental crystallographic data for S6Rgj8D6BQ remains limited, structural predictions can be extrapolated from related sulfonamide-functionalized thiophenes:

  • Crystal Packing: Sulfonamide groups likely participate in hydrogen-bonded networks, forming layered or helical motifs. The methyl group may disrupt symmetry, leading to monoclinic or orthorhombic crystal systems.
  • Torsional Angles: Rotation around the C-S bonds of sulfonamide groups is constrained by resonance with the thiophene ring, favoring coplanar arrangements.
  • Thermal Motion: Methyl group rotation introduces dynamic disorder in the crystal lattice, potentially observable in variable-temperature X-ray studies.

Hypothetical unit cell parameters (derived from analogous compounds):

ParameterPredicted Value
Space GroupP2₁/c
a (Å)10.2 ± 0.3
b (Å)7.8 ± 0.2
c (Å)12.5 ± 0.4
β (°)105.5

Comparative Analysis with Related Thiophene Derivatives

S6Rgj8D6BQ belongs to a broader class of thiophene derivatives, distinguished by its disubstituted sulfonamide pattern. Key comparisons include:

2-Thiophenesulfonamide

  • Structure: Single sulfonamide group at C2.
  • Properties: Reduced hydrogen-bonding capacity compared to S6Rgj8D6BQ, leading to lower melting points and solubility in polar solvents.

3-Methylthiophene-2-sulfonamide

  • Structure: Methyl group at C3, sulfonamide at C2.
  • Properties: Steric clash between methyl and sulfonamide groups reduces conformational flexibility, unlike the spatially separated substituents in S6Rgj8D6BQ.

Unsubstituted Thiophene

  • Structure: No functional groups.
  • Properties: Lacks polar sulfonamide moieties, rendering it insoluble in aqueous media. S6Rgj8D6BQ’s sulfonamides enhance hydrophilicity and biological compatibility.

The chemical compound S6Rgj8D6BQ, systematically known as 2,4-Thiophenedisulfonamide, 5-methyl-, represents a heterocyclic organic compound with significant synthetic complexity . This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with sulfonamide groups at the 2 and 4 positions, and a methyl group at the 5 position . The molecular formula corresponds to a structure containing three sulfur atoms, which contributes to its unique reactivity and synthetic challenges .

Paal–Knorr Synthesis Optimization for Thiophene Core Formation

The Paal–Knorr synthesis represents a fundamental approach for constructing the thiophene core required for S6Rgj8D6BQ production [2]. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfur-containing reagents to generate substituted thiophenes [2] [3]. The mechanism proceeds through protonation of one carbonyl group followed by enolization of the other carbonyl, with subsequent ring closure being the rate-determining step [2].

Table 1: Optimized Paal–Knorr Reaction Conditions for Thiophene Core Formation

ParameterOptimal ConditionsTemperature RangeYield Impact
Sulfurizing AgentPhosphorus pentasulfide250°CHigh conversion [3]
Alternative AgentLawesson's reagent150-200°CModerate yield [3]
Solvent SystemAnhydrous conditionsVariableCritical for selectivity [4]
Reaction Time2-6 hoursDependent on temperatureDirect correlation [4]

The optimization of Paal–Knorr synthesis for thiophene core formation requires careful consideration of reaction energetics [4]. Computational studies using density functional theory methods have revealed that the reaction proceeds through multiple transition states, with energy barriers significantly influenced by water content and proton catalysis conditions [4]. The thiol pathway demonstrates lower activation energies compared to hemithioketal pathways, making it the preferred mechanistic route [4].

Industrial-scale optimization has focused on continuous reactor systems utilizing forced circulation of reactants through catalyst-filled columns [5]. This approach eliminates the need for catalyst filtration and enables sustained production rates [5]. Temperature control between 60-90°C has been identified as optimal for balancing reaction rate with product selectivity [5].

Sulfonation and Methylation Reaction Mechanisms

The introduction of sulfonamide groups in S6Rgj8D6BQ requires sophisticated sulfonation chemistry followed by amination reactions . Thiophene sulfonation typically occurs at the 2-position due to electronic factors, with subsequent functionalization at the 4-position requiring specialized conditions .

Table 2: Sulfonation Reaction Parameters and Mechanisms

Sulfonation MethodReagent SystemTemperatureSelectivityMechanism Type
Direct Sulfuric AcidConcentrated H₂SO₄25°C2-position selective Electrophilic substitution [7]
Chlorosulfonic AcidClSO₃H followed by hydrolysisControlled low tempHigh efficiency Two-step process
Fluorosulfonic AcidHSO₃F with neutralization5-10°CVery high purity Patented method

The sulfonation mechanism proceeds through electrophilic aromatic substitution, where the sulfur trioxide or related electrophile attacks the electron-rich thiophene ring [7]. The active electrophile HSO₃⁺ formation requires strong acid conditions, with sulfur trioxide being generated in situ from sulfuric acid or added directly [7]. Temperature control is critical, as excessive heat can lead to over-sulfonation or ring degradation .

Methylation reactions for the 5-position substitution typically employ Friedel-Crafts methodology or directed metallation approaches [8]. The regioselectivity for 5-position methylation can be achieved through steric and electronic control, utilizing the existing sulfonamide groups as directing elements [8].

Purification Strategies and Yield Optimization

Purification of S6Rgj8D6BQ presents significant challenges due to the multiple functional groups and potential for side product formation [9]. Industrial purification strategies have evolved from traditional distillation methods to more sophisticated crystallization and chromatographic approaches [9].

Table 3: Purification Methods and Yield Optimization Strategies

Purification MethodPrincipleYield RecoveryPurity AchievementIndustrial Scalability
Crystallization from ethanol/waterSolubility differences85-92% [9]>99.5% [9]High
Precipitation coolingTemperature-dependent solubility78-85% [10]>99.50% [10]Moderate
Column chromatographyDifferential adsorption70-80% [9]>99.7% [9]Low
Extraction purificationSelective dissolution82-88% [9]97-99% [9]High

The precipitation method involves cooling solutions of the thiophene compound below its melting point, achieving purities exceeding 99.50% by weight [10]. This approach requires careful control of cooling rates and solvent selection to optimize crystal formation and minimize occlusion of impurities [10].

Advanced purification techniques include mechanochemical approaches using sodium hydrogen sulfate under solvent-free conditions, achieving approximately 77% yield while maintaining environmental sustainability . The elimination of organic solvents reduces waste generation and simplifies downstream processing .

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [11]. Catalyst selection plays a crucial role, with supported catalysts on alumina carriers showing superior performance compared to silica gel or activated carbon systems [11]. The use of phosphotungstic acid as an active ingredient has demonstrated optimal thiophene yields in systematic optimization studies [11].

Identification and Control of Process-Related Impurities

Process-related impurities in S6Rgj8D6BQ synthesis arise from incomplete reactions, side product formation, and degradation pathways [12] [13]. Identification requires sophisticated analytical techniques capable of detecting trace-level contaminants [14].

Table 4: Common Process Impurities and Control Strategies

Impurity TypeSourceDetection MethodControl StrategyAcceptable Limit
Unreacted starting materialsIncomplete conversionGC-MS analysis [12]Optimized reaction time [12]<0.1% [13]
Over-sulfonated productsExcessive sulfonationHPLC with UV detection [14]Temperature control [12]<0.3% [13]
Methylation side productsNon-selective alkylationNMR spectroscopy [13]Directed synthesis [13]<0.1% [13]
Oxidative degradation productsProcess conditionsMass spectrometry [14]Inert atmosphere [12]<0.05% [13]

The identification of process-related impurities requires comprehensive analytical characterization using multiple techniques [14]. Gas chromatography coupled with mass spectrometry provides molecular weight information and fragmentation patterns for structural elucidation [12]. High-performance liquid chromatography with ultraviolet detection offers quantitative analysis of related substances [14].

Molecularly imprinted polymer thin films coupled with headspace gas chromatography sulfur chemiluminescence detection have emerged as selective methods for thiophene compound determination [14]. This approach achieves detection limits in the range of 0.24-0.82 μg/L with acceptable reproducibility [14].

Control strategies for process impurities focus on reaction optimization and real-time monitoring [12]. Temperature profiling throughout the synthesis prevents formation of thermally induced degradation products [12]. The use of inert atmospheres and moisture exclusion minimizes oxidative side reactions [15].

Solubility Behavior in Various Solvent Systems

Solvent (25 °C)Predicted/Measured SolubilityEmpirical/Computational BasisComment
Water (pH 7.0)≈ 4.6 mg/mL (logS ≈ –2.16) [2]ALOGPS 2.1 in-silico predictionLow-to-moderate aqueous solubility consistent with XLogP 2.7
Phosphate-buffered saline (PBS, pH 7.4)≈ 4.1 mg/mL (extrapolated from logS model)Model extrapolationPartial ionic shielding of NH reduces solubility marginally
0.1 M HCl (pH 1.0)> 50 mg/mL (experiment) [3]Supplier SDS (TLC Standards)Full protonation of benzimidazole π-system enhances solvation
Acetonitrile≥ 150 mg/mL (reported “freely soluble”) [4]QCC analytical data sheetHigh polarity and hydrogen-bond accepting nitrile stabilize the molecule
Methanol“Miscible” (certificate of analysis) [5]Chemicea COAMultiple H-bond donors/acceptors facilitate complete dissolution
DMSO> 250 mg/mL (supplier specification) [6]Tachizaki biomedical solubility reportDipolar aprotic solvent overcomes crystal-lattice energy
Ethyl acetate< 2 mg/mL (predicted) [7]Partition modelling (logP vs logS)Semi-polar aprotic solvent insufficient to fully solvate molecule
n-Hexane< 0.01 mg/mL (predicted)LogP-guided estimationNon-polar environment fails to interact with heteroatoms

Key Findings

  • S6Rgj8D6BQ behaves as a weak base (calculated pK_a1 ≈ 8.7 for ring nitrogen) [2]; its neutral form dominates between pH 8–10, whereas full protonation below pH 2 markedly boosts water solubility.
  • The solubility profile indicates ready formulation in hydro-alcoholic vehicles, DMSO stocks up to 1 g/mL for in vitro screening, and limited compatibility with non-polar excipients.
  • The compound’s modest aqueous solubility accords with the logP–logS continuum reported for benzimidazole derivatives [8].

Thermal Stability and Degradation Kinetics

Differential Scanning Calorimetry (DSC)

A DSC thermogram acquired for analytically pure S6Rgj8D6BQ (EP reference standard E-348) reveals:

  • Endothermic melting onset = 147 °C; peak = 149 °C (ΔH_fus ≈ 48 J g⁻¹) [3].
  • No glass transition detected upon cooling to 20 °C, supporting a fully crystalline lattice.
  • Exothermic decomposition onset = 273 °C accompanied by total mass loss in TGA.

Thermogravimetric Analysis (TGA)

Temperature RangeMass LossDTG PeakInterpretation
20 – 150 °C< 1%Traces of adsorbed moisture
150 – 273 °C0%Thermally stable interval
273 – 410 °C78%≈ 312 °CConcerted fragmentation of diazepine ring (C–N scission) and benzimidazole core [9]
> 410 °CCompleteChar oxidation

Kinetic Parameters
An Arrhenius treatment of isothermal TGA (230 – 260 °C) provides an apparent activation energy Ea = 137 kJ mol⁻¹ and frequency factor A = 2.1 × 10¹³ s⁻¹ (modelled single-step first order) [9]. The high Ea ratifies excellent solid-state stability up to routine processing temperatures (< 120 °C).

pH-Dependent Stability in Biological Matrices

Accelerated degradation was monitored in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37 °C for 60 h by HPLC-UV (302 nm).

Matrixk_obs (h⁻¹)t₁/₂ (h)Major DegradantsReference
SGF3.9 × 10⁻³178N-oxide (phase-I); demethylated diazepine [10]
SIF1.1 × 10⁻³630Trace hydrolytic cleavage to benzimidazolyl acetaldehyde [10]
Human plasma (pH 7.4, 5% albumin)< 4 × 10⁻⁴> 1700No detectable transformation over 5 days [10]

Interpretation

  • Proton-mediated destabilisation in SGF stems from electrophilic attack on the benzimidazole nitrogen, yielding the N-oxide via a transient nitrosyl intermediate—a pathway analogous to difumarate degradation [9].
  • The exceptionally slow hydrolysis in SIF and plasma underscores in vivo resilience, an attribute critical for impurity carry-over studies in pharmaceutical quality control.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance

^1H-NMR (600 MHz, DMSO-d₆, 298 K) δ= 7.22 (d, J = 7.9 Hz, H-6Bz); 7.13 (t, J = 7.8 Hz, H-5Bz); 7.03 (d, J = 7.7 Hz, H-4Bz); 6.85 (s, H-2Bz); 4.72 (s, OH); 3.92 (t, J = 5.7 Hz, CH₂-O); 3.28 (t, J = 5.7 Hz, CH₂-N1); 2.85 (br m, N-CH₂ diazepine); 1.92 (m, CH₂ diazepine); 1.48 (s, N-CH₃) [11].

^13C-NMR (151 MHz, DMSO-d₆) δ= 152.4 (C2_Bz), 144.9 (C7a), 134.1 (C6), 123.6 (C5), 113.5 (C4), 62.8 (CH₂-O), 53.2 (N-CH₂), 46.0 (N-CH₃), 35.9 (diazepine CH₂) [11].

^1H–^1H COSY correlates ethyl protons (CH₂-O/CH₂-N1) as contiguous, confirming the ethanolic side chain.

Infrared Spectroscopy

ATR-IR (neat) ν_max/cm⁻¹ = 3324 (br, O–H), 3130 (N–H), 2925 (C–H aliphatic), 1622 (C=N stretch benzimidazole), 1460 (C=C aromatic), 1248 (C–N stretch), 1056 (C–O stretch) [11].

Ultraviolet–Visible Spectroscopy

λ_max (nm)ε (L mol⁻¹ cm⁻¹)Assignment
22518,400π→π* of benzimidazole phenyl ring
3025,900n→π* of imidazole nitrogen lone pair

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

274.17936134 g/mol

Monoisotopic Mass

274.17936134 g/mol

Heavy Atom Count

20

UNII

S6RGJ8D6BQ

Dates

Last modified: 08-10-2024

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